molecular formula C16H12ClFN2O4S B11433288 3-chloro-4-fluoro-N-[4-(methylamino)-2-oxochromen-3-yl]benzenesulfonamide

3-chloro-4-fluoro-N-[4-(methylamino)-2-oxochromen-3-yl]benzenesulfonamide

Cat. No.: B11433288
M. Wt: 382.8 g/mol
InChI Key: ZRNVXVPBXSPQFS-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzene-1-sulfonamide is a complex organic compound that features a combination of chloro, fluoro, methylamino, oxo, chromen, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the chromen core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the sulfonamide group: This step often involves the reaction of the chromen intermediate with a sulfonyl chloride in the presence of a base.

    Substitution reactions: The chloro and fluoro groups are introduced through nucleophilic substitution reactions, often using reagents like sodium fluoride and thionyl chloride.

    Methylation: The methylamino group is introduced via reductive amination, using a reducing agent such as sodium borohydride in the presence of a methylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium fluoride in the presence of a polar aprotic solvent.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-fluoro-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: Use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its effects on biological systems, including its potential as an inhibitor or activator of certain biochemical pathways.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and target, but could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorotoluene: Shares the chloro and fluoro substituents but lacks the chromen and sulfonamide groups.

    N-Fluorobenzenesulfonimide: Contains the sulfonamide group but differs in other substituents.

Uniqueness

3-Chloro-4-fluoro-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.

Properties

Molecular Formula

C16H12ClFN2O4S

Molecular Weight

382.8 g/mol

IUPAC Name

3-chloro-4-fluoro-N-[4-(methylamino)-2-oxochromen-3-yl]benzenesulfonamide

InChI

InChI=1S/C16H12ClFN2O4S/c1-19-14-10-4-2-3-5-13(10)24-16(21)15(14)20-25(22,23)9-6-7-12(18)11(17)8-9/h2-8,19-20H,1H3

InChI Key

ZRNVXVPBXSPQFS-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)OC2=CC=CC=C21)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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